4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core with a thione group at the 2-position and a 4-ethylpiperazin-1-yl propylamino substituent at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Attachment of the 4-ethylpiperazin-1-yl Propylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline thione derivative is reacted with 3-(4-ethylpiperazin-1-yl)propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thione group, potentially converting the thione to a thiol.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced quinazoline derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore these activities in various biological assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the piperazine ring is particularly interesting for its role in enhancing the bioavailability and pharmacokinetic properties of drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of quinazolines.
Mechanism of Action
The mechanism of action of 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with various molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione
- 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-one
- 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-selenone
Uniqueness
Compared to similar compounds, 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The ethyl group on the piperazine ring also influences its pharmacokinetic properties, potentially enhancing its therapeutic efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-2-21-10-12-22(13-11-21)9-5-8-18-16-14-6-3-4-7-15(14)19-17(23)20-16/h3-4,6-7H,2,5,8-13H2,1H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJSYYRVQTPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.